Isopropyl methylphosphonate

Vue d'ensemble

Description

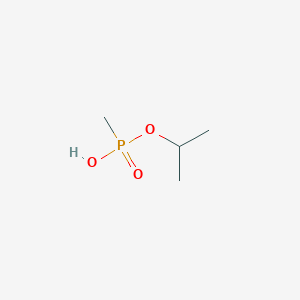

Isopropyl methylphosphonate is an organophosphorus compound with the molecular formula C4H11O3P. It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group. This compound is known for its applications in various fields, including chemistry and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of triisopropyl phosphite with methyl iodide. The reaction is exothermic and requires careful control of the addition rate to maintain a brisk boiling mixture. After the reaction, the mixture is subjected to distillation to remove isopropyl iodide, followed by vacuum distillation to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: Isopropyl methylphosphonate undergoes various chemical reactions, including hydrolysis, dealkylation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under both acidic and basic conditions.

Dealkylation: The compound can be dealkylated using bromotrimethylsilane, followed by desilylation upon contact with water or methanol.

Major Products: The major products formed from these reactions include phosphonic acids and their derivatives, which are useful intermediates in various chemical processes.

Applications De Recherche Scientifique

Isopropyl methylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for antiviral and anticancer drugs.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of isopropyl methylphosphonate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Isopropyl methylphosphonate can be compared with other similar compounds such as:

- Ethyl methylphosphonate

- Diethyl methylphosphonate

- Pinacolyl methylphosphonate

Uniqueness: The uniqueness of this compound lies in its specific alkyl groups, which influence its reactivity and applications. For example, the isopropyl group provides steric hindrance, affecting the compound’s reactivity compared to its methyl and ethyl counterparts .

Activité Biologique

Isopropyl methylphosphonate (IMPA) is a compound of significant interest in both biological and environmental research due to its interactions with biological systems and its potential health impacts. This article provides a comprehensive overview of the biological activity of IMPA, including its mechanisms of action, biochemical properties, and implications for health and safety.

This compound is an organophosphorus compound with the chemical formula . It is primarily studied for its reactivity patterns and role as an intermediate in the synthesis of more complex organophosphate compounds. Its unique features include:

| Property | Details |

|---|---|

| Molecular Weight | 138.11 g/mol |

| Boiling Point | 93 °C at 0.2 mmHg |

| Solubility | Soluble in organic solvents; low water solubility |

IMPA primarily targets the enzyme acetylcholinesterase (AChE), which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. The inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses. This mechanism is particularly relevant in the context of organophosphate nerve agents, where IMPA acts as a reactivator for AChE that has been inhibited by these agents.

Biochemical Pathways

The degradation of IMPA involves several microbial enzymes, including:

- C–P lyase complex

- Phosphonatase

- Phosphonoacetate hydrolase

- Phosphonopyruvate hydrolase

These enzymes facilitate the breakdown of IMPA in various environmental contexts, influencing its biological activity and persistence.

Toxicity Profile

Research indicates that IMPA has notable effects on biological systems, particularly regarding its toxicity. Studies have shown that exposure to IMPA can lead to significant changes in hematological parameters in animal models. For instance, a study reported long-term anxiety-like behavior and microbiota changes induced by exposure to related organophosphate compounds, highlighting the potential for systemic effects even at low doses .

Case Studies

- Toxicity in Rodents : In toxicity studies involving rats, doses as high as 800 mg/kg resulted in observable signs of intoxication, including decreased activity and ataxia. The oral LD50 values were reported to be approximately 1,125 mg/kg for male rats .

- Environmental Impact : Research has indicated that IMPA can influence marine ecosystems, particularly through its role in bacterial metabolism within marine bacterioplankton. It has been hypothesized to contribute significantly to methane supersaturation in oceanic environments.

Pharmacokinetics

IMPA is rapidly absorbed following oral administration, which raises concerns regarding its potential health impacts. The compound's volatility and environmental persistence are critical factors influencing its biological activity and risk assessment.

Safety and Regulatory Assessment

The U.S. Environmental Protection Agency (EPA) has conducted extensive reviews on the safety and health effects associated with IMPA. The compound is not classified as a human carcinogen; however, it has been linked to various non-carcinogenic effects based on long-term exposure studies .

Risk Assessment Summary

- Oral Reference Dose (RfD) : Established at 0.093 mg/kg/day based on no observed adverse effects.

- Inhalation Reference Concentration (RfC) : Not evaluated due to insufficient data.

Future Directions for Research

Ongoing research efforts are focused on:

- Investigating the synthesis pathways and degradation mechanisms of IMPA.

- Exploring its potential applications in medical fields, particularly as a model compound for studying organophosphate degradation.

- Assessing the long-term ecological impacts of IMPA on marine environments.

Propriétés

IUPAC Name |

methyl(propan-2-yloxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZKGHQGPXBWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024158 | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0 | |

| Record name | Isopropyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1832-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, methyl-, monopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DEK38OFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.